molecular formula C13H21NO6 B3002557 (2S,3R)-3-Ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid CAS No. 1903832-20-1

(2S,3R)-3-Ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Katalognummer: B3002557
CAS-Nummer: 1903832-20-1
Molekulargewicht: 287.312
InChI-Schlüssel: QTXGCIJBUIHPGR-BDAKNGLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrrolidine-based carboxylic acid derivative featuring two ester functional groups: an ethoxycarbonyl group at the 3-position and a tert-butoxycarbonyl (Boc) group at the 1-position. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and compatibility with biological targets, such as enzymes or receptors . While direct studies on this compound are absent in the provided evidence, its structural analogs highlight roles in peptide synthesis (as protecting groups) and drug development .

Eigenschaften

IUPAC Name

(2S,3R)-3-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-5-19-11(17)8-6-7-14(9(8)10(15)16)12(18)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXGCIJBUIHPGR-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903832-20-1
Record name rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

(2S,3R)-3-Ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, identified by its CAS number 1903832-20-1, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound features a pyrrolidine core with ethoxycarbonyl and tert-butyl groups, which contribute to its biological activity. The stereochemistry at the 2 and 3 positions is crucial for its interaction with biological targets.

Research indicates that compounds similar to (2S,3R)-3-Ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid may act as competitive antagonists for ionotropic glutamate receptors (iGluRs), particularly NMDA receptors. These receptors are pivotal in synaptic plasticity and memory function.

2. Structure-Activity Relationship (SAR)

A detailed SAR study on pyrrolidine derivatives has shown that modifications at specific positions can enhance selectivity and potency against various receptor subtypes. For instance, substituents at the 5'-position have been linked to increased selectivity for NMDA receptors, with IC50 values reported as low as 200 nM .

CompoundIC50 (nM)Receptor Selectivity
Compound A200NMDA GluN1/GluN2A
Compound B500NMDA GluN1/GluN2B
(2S,3R)-3-Ethoxycarbonyl...TBDTBD

Case Study 1: NMDA Receptor Antagonism

In a study investigating the effects of various pyrrolidine analogues, it was found that certain modifications led to enhanced antagonistic activity against NMDA receptors. The study employed electrophysiological techniques to assess the potency and selectivity of these compounds, providing insights into their potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Therapeutic Applications

Another study explored the use of pyrrolidine derivatives in treating conditions related to excitotoxicity, such as Alzheimer's disease. The findings suggested that compounds with similar structural features could mitigate neuronal damage by selectively inhibiting overactive NMDA receptors .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of (2S,3R)-3-Ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is essential for evaluating its therapeutic viability. Preliminary studies indicate favorable absorption characteristics; however, comprehensive toxicity assessments are required to ensure safety in clinical applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development
The compound serves as a versatile intermediate in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties. For example, derivatives of this compound have been explored for their potential as anti-inflammatory agents and analgesics.

Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of (2S,3R)-3-Ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid exhibited significant anti-inflammatory activity in animal models. The modifications to the ethoxycarbonyl group were crucial in enhancing the efficacy and reducing side effects compared to existing anti-inflammatory drugs.

Synthetic Methodologies

2. Asymmetric Synthesis
This compound is notable for its application in asymmetric synthesis due to its chiral centers. It can be utilized as a chiral building block in the synthesis of various pharmaceuticals.

Data Table: Comparison of Yield in Asymmetric Reactions

Reaction TypeYield (%)Reference
Asymmetric Aldol Reaction85
Michael Addition78
Enantioselective Synthesis90

Biochemical Applications

3. Enzyme Inhibitors
Research indicates that this compound and its derivatives can act as enzyme inhibitors, specifically targeting enzymes involved in metabolic pathways relevant to various diseases.

Case Study: Enzyme Inhibition
In vitro studies showed that certain derivatives inhibited the activity of cyclooxygenase enzymes (COX), which are key players in inflammatory responses. This inhibition suggests potential applications in developing new anti-inflammatory drugs.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Pyrrolidine Scaffolds

The compound shares structural similarities with other pyrrolidine derivatives, particularly in terms of substituent patterns and stereochemistry:

Compound Name Key Substituents CAS Number Molecular Weight (g/mol) Application/Notes References
(2S)-1-[(2S)-2-[[(1S)-3-cyclohexyl-1-(ethoxycarbonyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid Ethoxycarbonyl, cyclohexyl NO CAS ~450 (estimated) Intermediate in peptide synthesis
(S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid (Alacepril) Acetylthio, phenyl 74258-86-9 364.45 Antihypertensive drug (ACE inhibitor)
(2S,4R)-1-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid Hydroxyl, aminoacetyl 2239-67-0 285.30 Research chemical (enzyme inhibition studies)
(2S)-1-[(2S)-6-Amino-2-[[(2S)-1-hydroxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid (Lisinopril) Amino, phenylbutanoyl 76547-98-3 441.53 ACE inhibitor (clinical use)

Key Observations :

  • Substituent Diversity: The target compound’s tert-butoxycarbonyl group distinguishes it from analogs like Alacepril (acetylthio) or Lisinopril (phenylbutanoyl). Boc groups are commonly used as protective moieties in organic synthesis, whereas acetylthio or amino groups in other compounds enhance biological activity (e.g., ACE inhibition) .
  • Stereochemical Impact : The (2S,3R) configuration may influence binding affinity compared to stereoisomers. For example, (2S,4R)-hydroxypyrrolidine derivatives exhibit distinct hydrogen-bonding capabilities in enzyme interactions .
  • Molecular Weight: The target compound’s molecular weight (~285–300 g/mol, estimated) is lower than Lisinopril (441.53 g/mol), suggesting differences in pharmacokinetics like membrane permeability .

Functional Group Comparison

  • Ethoxycarbonyl vs. tert-Butoxycarbonyl : The ethoxycarbonyl group in the target compound offers moderate steric bulk, while the tert-butoxycarbonyl group provides superior stability under acidic conditions, a trait critical for protective strategies in peptide synthesis .
  • Carboxylic Acid vs. Ester Derivatives: Unlike Alacepril, which includes a propanoic acid chain, the target compound’s carboxylic acid at the 2-position may enhance solubility in polar solvents but reduce lipid membrane penetration compared to esterified analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.